
2-Azido-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-3-methylbenzaldehyde is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzaldehyde structure with a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-3-methylbenzaldehyde typically involves the azidation of 3-methylbenzaldehyde. One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is used as the azide source. The reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous-flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-3-methylbenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines upon reduction.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions:
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for azidation reactions.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction to amines.
Palladium on Carbon (Pd/C): Catalyst for hydrogenation reactions.
Dimethyl Sulfoxide (DMSO): Solvent for nucleophilic substitution reactions.
Major Products Formed:
Amines: Formed through reduction of the azide group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Scientific Research Applications
2-Azido-3-methylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azido-3-methylbenzaldehyde primarily involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing nature of the azide group, which makes the compound highly reactive towards nucleophiles and reducing agents .
Comparison with Similar Compounds
Phenyl Azide: Similar in structure but lacks the methyl group.
Benzyl Azide: Contains a benzyl group instead of a benzaldehyde group.
2-Azido-1,3-dimethylbenzene: Similar structure with an additional methyl group.
Uniqueness: 2-Azido-3-methylbenzaldehyde is unique due to the presence of both an azide group and a formyl group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
113302-67-3 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-azido-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-6-3-2-4-7(5-12)8(6)10-11-9/h2-5H,1H3 |
InChI Key |
JXLXOOGBLHLSIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)


![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
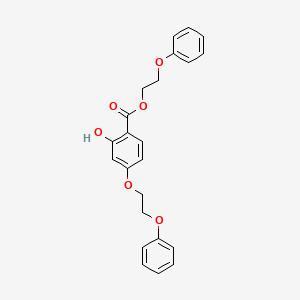
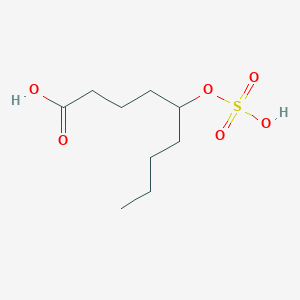
![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
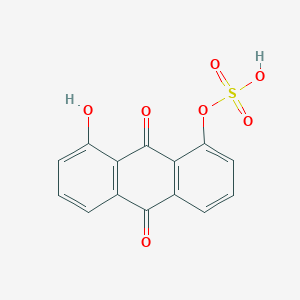

![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
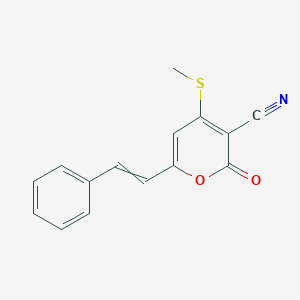
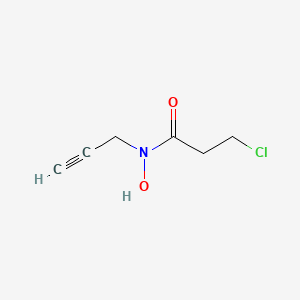
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
